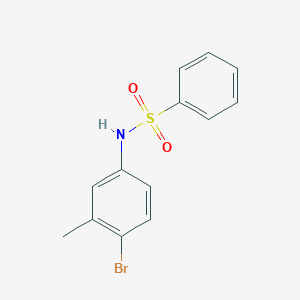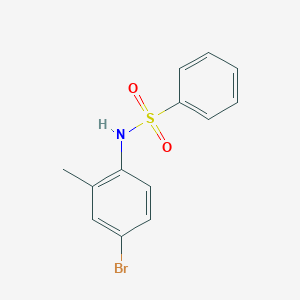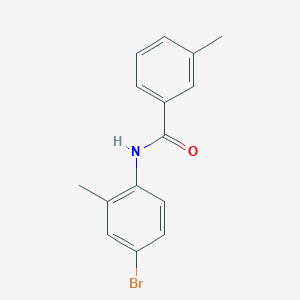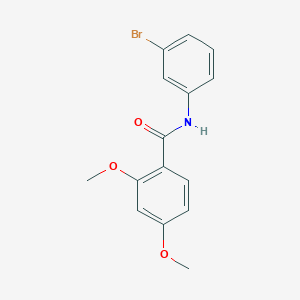
N-(3-bromophenyl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2,4-dimethoxybenzamide, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDPA is a synthetic compound that was first synthesized in the early 2000s and has since been used in several research studies.
作用机制
N-(3-bromophenyl)-2,4-dimethoxybenzamide is believed to exert its effects through the inhibition of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes involved in the production of inflammatory mediators, and their inhibition by N-(3-bromophenyl)-2,4-dimethoxybenzamide has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. In animal studies, N-(3-bromophenyl)-2,4-dimethoxybenzamide has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-(3-bromophenyl)-2,4-dimethoxybenzamide has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using N-(3-bromophenyl)-2,4-dimethoxybenzamide in lab experiments is its ease of synthesis, which allows for large-scale production at a relatively low cost. Additionally, N-(3-bromophenyl)-2,4-dimethoxybenzamide has shown promising results in various applications, making it a versatile compound for scientific research. However, one of the limitations of using N-(3-bromophenyl)-2,4-dimethoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research of N-(3-bromophenyl)-2,4-dimethoxybenzamide, including its potential applications in drug delivery, imaging, and optoelectronics. In drug delivery, N-(3-bromophenyl)-2,4-dimethoxybenzamide-based MOFs have shown potential for the targeted delivery of drugs to specific tissues or cells. In imaging, N-(3-bromophenyl)-2,4-dimethoxybenzamide has been studied for its potential use as a contrast agent for magnetic resonance imaging (MRI). In optoelectronics, N-(3-bromophenyl)-2,4-dimethoxybenzamide-based organic semiconductors have shown potential for the development of high-performance electronic devices.
合成方法
N-(3-bromophenyl)-2,4-dimethoxybenzamide can be synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Ullmann reaction. The most common method used for the synthesis of N-(3-bromophenyl)-2,4-dimethoxybenzamide is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated aryl halide with a boronic acid in the presence of a palladium catalyst.
科学研究应用
N-(3-bromophenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and biomedicine. In organic electronics, N-(3-bromophenyl)-2,4-dimethoxybenzamide has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of flexible and lightweight electronic devices. In materials science, N-(3-bromophenyl)-2,4-dimethoxybenzamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have shown potential applications in gas storage, catalysis, and drug delivery. In biomedicine, N-(3-bromophenyl)-2,4-dimethoxybenzamide has been studied for its potential use as a diagnostic tool for cancer and other diseases.
属性
分子式 |
C15H14BrNO3 |
|---|---|
分子量 |
336.18 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
InChI 键 |
HPIGANCDGIROAH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
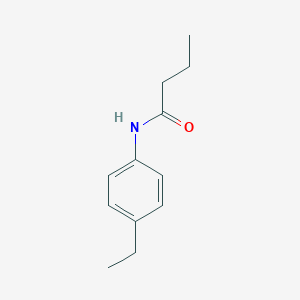

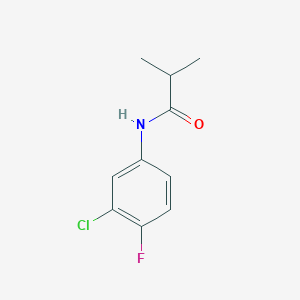
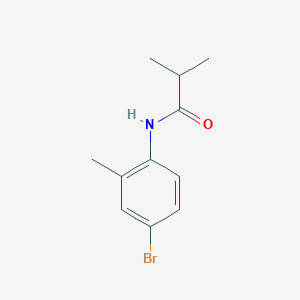
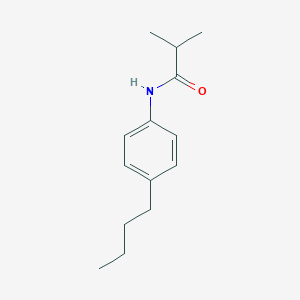
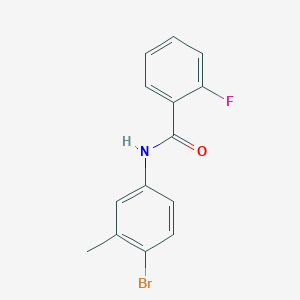
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)

